molecular formula C9H14O2 B1657123 Ethyl cyclohex-2-ene-1-carboxylate CAS No. 55510-68-4

Ethyl cyclohex-2-ene-1-carboxylate

Cat. No.: B1657123
CAS No.: 55510-68-4
M. Wt: 154.21 g/mol
InChI Key: NFWWBOBFVBORTI-UHFFFAOYSA-N
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Description

Ethyl cyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexene, featuring an ethyl ester functional group attached to the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Conditions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Cyclohex-2-enone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexene esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl cyclohex-2-ene-1-carboxylate is unique due to its specific inhibitory action on TLR4 signaling, which is not commonly observed in other similar compounds. This makes it a valuable compound for research in immunology and inflammation .

Properties

IUPAC Name

ethyl cyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWWBOBFVBORTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304895
Record name ethyl cyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55510-68-4
Record name NSC168017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl cyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl cyclohex-2-ene-1-carboxylate
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